molecular formula C7H14O2S B1330258 4-Propan-2-ylsulfanylbutanoic acid CAS No. 79313-54-5

4-Propan-2-ylsulfanylbutanoic acid

Cat. No.: B1330258
CAS No.: 79313-54-5
M. Wt: 162.25 g/mol
InChI Key: FLHNOANMAYVBSV-UHFFFAOYSA-N
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Description

4-Propan-2-ylsulfanylbutanoic acid is an organic compound with the molecular formula C₇H₁₄O₂S. It is characterized by the presence of a butanoic acid backbone with a propan-2-ylsulfanyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-ylsulfanylbutanoic acid typically involves the introduction of the propan-2-ylsulfanyl group to a butanoic acid derivative. One common method is the reaction of butanoic acid with propan-2-ylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Propan-2-ylsulfanylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propan-2-ylsulfanylbutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propan-2-ylsulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Propan-2-ylsulfanylbutanoic acid is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

4-propan-2-ylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHNOANMAYVBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284072
Record name 4-propan-2-ylsulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79313-54-5
Record name 4-[(1-Methylethyl)thio]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79313-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 35365
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-propan-2-ylsulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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